2-(2-chlorobenzyl)-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione
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Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives, which includes the compound , often involves the use of cyanuric chloride and a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using techniques such as X-ray diffraction (XRD) and computational methods like density functional theory (DFT) and Hartree Fock (HF). These methods can provide insights into the geometric parameters of the molecule .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazine derivatives are diverse and can lead to a variety of products. The reactions often involve nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Scientific Research Applications
Synthesis and Structural Analysis
A notable aspect of research on these compounds involves their synthesis and structural characterization. For instance, Tzvetkov, Euler, and Müller (2012) explored the regioselective synthesis of dihydroimidazo[5,1-c][1,2,4]triazine-3,6(2H,4H)-dione derivatives, providing insights into a new drug-like heterobicyclic scaffold. This study emphasizes the versatility of these compounds in structural variation and potential pharmaceutical applications (Tzvetkov, Euler, & Müller, 2012).
Chemical Transformations and Potential Biological Activity
Research by Wasilewska et al. (2011) delved into the chemical transformations of 1,2-dihydropyridine derivatives, including imidazo[1,2-a]pyrido[1,2-c][1,3,5]triazines, through Diels-Alder reactions. The study highlighted the potential biological activity of these compounds, suggesting avenues for further exploration in medicinal chemistry (Wasilewska et al., 2011).
Antiviral and Antitumor Applications
A significant focus in the research of imidazo[2,1-c][1,2,4]triazine derivatives is their potential antiviral and antitumor activities. For example, Kim et al. (1978) described the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their antiviral activity against various viruses. This indicates the potential of these compounds in developing new antiviral drugs (Kim et al., 1978). Similarly, Sztanke et al. (2007) identified the antitumor activity of novel derivatives of 8-aryl-tetrahydroimidazo[2,1-c][1,2,4]triazine-3,4-dione, demonstrating their effectiveness against various cancer cell lines (Sztanke et al., 2007).
Mechanism of Action
The mechanism of action of 1,2,4-triazine derivatives can vary depending on the specific compound and its biological activity. Some 1,2,4-triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-8-(4-methylphenyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2/c1-13-6-8-15(9-7-13)22-10-11-23-17(25)18(26)24(21-19(22)23)12-14-4-2-3-5-16(14)20/h2-9H,10-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUHZQUJXVMVBPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN3C2=NN(C(=O)C3=O)CC4=CC=CC=C4Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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